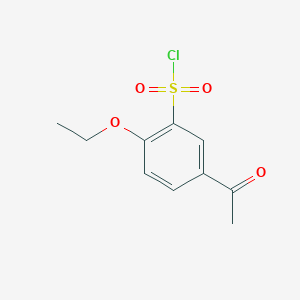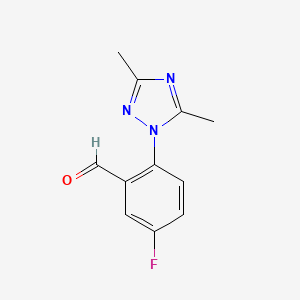
3-Bromo-5-(1-Boc-3-pyrrolidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate: is a synthetic organic compound featuring a pyrrolidine ring substituted with a tert-butyl ester group, a bromine atom, and a hydroxyl group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl chloroformate in the presence of a base like triethylamine.
Bromination and Hydroxylation of the Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS). The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and organometallic reagents
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of de-brominated products
Substitution: Formation of new derivatives with substituted functional groups
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It can be used in biochemical studies to investigate the effects of brominated and hydroxylated phenyl rings on biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The bromine and hydroxyl groups on the phenyl ring can participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-bromo-phenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(3-chloro-5-hydroxyphenyl)pyrrolidine-1-carboxylate
Comparison:
- Unique Features: The presence of both bromine and hydroxyl groups on the phenyl ring distinguishes tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate from its analogs. This combination of functional groups can lead to unique reactivity and biological activity.
- Reactivity: The bromine atom can undergo substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation reactions, providing versatility in chemical synthesis and biological interactions.
This detailed article provides a comprehensive overview of tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C15H20BrNO3 |
|---|---|
Poids moléculaire |
342.23 g/mol |
Nom IUPAC |
tert-butyl 3-(3-bromo-5-hydroxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-5-4-10(9-17)11-6-12(16)8-13(18)7-11/h6-8,10,18H,4-5,9H2,1-3H3 |
Clé InChI |
QKVHXRWWJAFZHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)




![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)




![2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B15307341.png)


